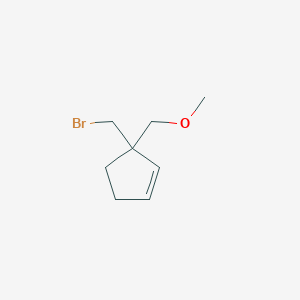

3-(Bromomethyl)-3-(methoxymethyl)cyclopentene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Bromomethyl)-3-(methoxymethyl)cyclopentene is a useful research compound. Its molecular formula is C8H13BrO and its molecular weight is 205.095. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

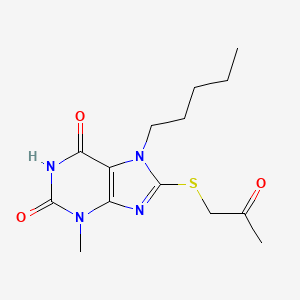

Electrophilic Addition and Nucleophilic Trapping

Research demonstrates the significance of electrophilic addition reactions of bromine to olefins, with a focus on understanding the lifetimes of bromonium ion intermediates. This process is crucial for the synthesis of various brominated and methoxy-substituted organic compounds, highlighting the application of 3-(Bromomethyl)-3-(methoxymethyl)cyclopentene in studying reaction mechanisms and optimizing synthesis routes for targeted chemical compounds (Nagorski & Brown, 1992).

Formation of Cyclopropanes and Heterocycles

The reactivity of bromo-substituted compounds in forming cyclopropane lactones and heterocyclic compounds demonstrates the utility of this compound in synthesizing complex molecular structures. These reactions, facilitated by stabilized carbanions, highlight the compound's role in advancing the synthesis of novel molecules with potential applications in material science and pharmacology (Farin˜a et al., 1987).

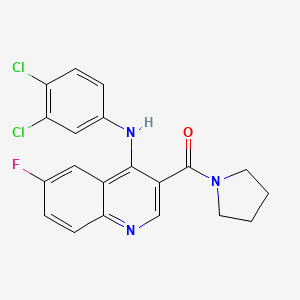

Synthesis of Antiproliferative Compounds

The stereocontrolled synthesis of triazolyl-methyl-estra-17-ol hybrids from 3-methoxy and 3-benzyloxy derivatives showcases the application of bromo and methoxy-substituted cyclopentenes in creating compounds with antiproliferative activities. This underscores the compound's significance in medicinal chemistry, particularly in developing therapeutics for cancer treatment (Kiss et al., 2019).

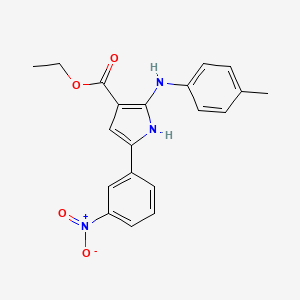

Creation of Pyrazole Derivatives

The use of brominated trihalomethylenones, similar in functionality to this compound, in synthesizing pyrazole derivatives, further illustrates the compound's utility in organic synthesis. These derivatives find applications in various fields, including agricultural chemistry and pharmaceuticals, highlighting the versatility of such bromo and methoxy-substituted compounds in synthesizing functionally diverse molecules (Martins et al., 2013).

Advancements in Organic Synthesis Techniques

Research into the synthetic equivalents of lithiated cyclopentadienes and the use of bromo and methoxy-substituted cyclopentenes as synthons for creating fulvenes and ansa-metallocene complexes reflects the compound's contribution to refining synthetic methodologies. This is pivotal for the development of novel catalysts and materials with enhanced properties (Won et al., 2004).

Eigenschaften

IUPAC Name |

3-(bromomethyl)-3-(methoxymethyl)cyclopentene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c1-10-7-8(6-9)4-2-3-5-8/h2,4H,3,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKSBTUHQZAKIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2783096.png)

![3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2783102.png)

![2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2783103.png)

![1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2783105.png)

![6-(4-fluorobenzyl)-2-methyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783108.png)

![N-(3-fluoro-4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2783109.png)